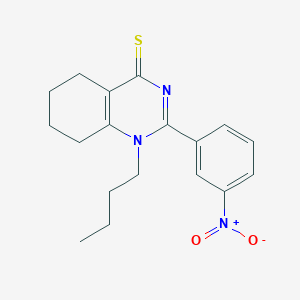

1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione

Description

1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a tetrahydroquinazoline derivative featuring a butyl group at position 1, a 3-nitrophenyl substituent at position 2, and a thione moiety at position 4. Its molecular formula is C₁₉H₂₂N₃O₂S, with a molecular weight of 356.46 g/mol (calculated).

Properties

IUPAC Name |

1-butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-2-3-11-20-16-10-5-4-9-15(16)18(24)19-17(20)13-7-6-8-14(12-13)21(22)23/h6-8,12H,2-5,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMLRUORVIGFBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione typically involves the condensation of an appropriate aniline derivative with a 1,4-diketone under acidic or basic conditions. The reaction is often carried out in a solvent such as methanol or ethanol at elevated temperatures (50-80°C) to facilitate the formation of the quinazoline ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and phase-transfer agents may also be employed to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Alkyl halides, aryl halides, potassium carbonate.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that quinazoline derivatives, including those structurally similar to 1-butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione, exhibit significant anticancer properties. For instance, compounds derived from quinazoline frameworks have been shown to act as small molecule inhibitors targeting various kinases involved in cancer progression. In vitro cytotoxicity tests demonstrated that certain derivatives had potent anti-proliferative effects against cancer cell lines such as HepG-2 (hepatocellular carcinoma), A2780 (ovarian cancer), and MDA-MB-231 (breast cancer) with IC50 values indicating their effectiveness .

Pharmacological Properties

The pharmacokinetic and pharmacodynamic properties of this compound derivatives were assessed through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These evaluations suggested that many synthesized derivatives possess favorable pharmacological profiles suitable for further development into clinical candidates .

Synthesis Techniques

The synthesis of this compound can be achieved through solid-phase synthesis methods. This approach allows for the rapid generation of diverse compound libraries that can be screened for biological activity. The efficiency of this method is crucial in drug discovery processes where time and resource optimization are paramount .

Case Studies

Several case studies have documented the biological evaluation of quinazoline derivatives:

- Study on Antiproliferative Effects : A study reported the synthesis of various dihydroquinazoline derivatives with notable antiproliferative activity against A2780 cells. Among these compounds, specific derivatives exhibited IC50 values as low as 22.76 µM .

- Antioxidant Activity Assessment : In addition to anticancer properties, some derivatives were evaluated for their antioxidant capabilities. One compound demonstrated an IC50 value of 57.99 µM in antioxidant assays .

Mechanism of Action

The mechanism by which 1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione exerts its effects is often related to its ability to interact with specific molecular targets. For example, its antifungal activity may involve the inhibition of fungal enzymes such as lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes . In cancer research, it may act by interfering with cell signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations at Position 1

- 1-[2-(4-Methoxyphenyl)ethyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (ID: 5436-0801) Molecular formula: C₂₃H₂₃N₃O₃S Molecular weight: 421.52 g/mol Key difference: A 4-methoxyphenylethyl group replaces the butyl chain at position 1.

Substituent Variations at Position 2

4-(3-Nitrophenyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-thione (Compound 3b, )

- Molecular formula : C₁₄H₁₃N₃SO₂

- Molecular weight : 287.07 g/mol

- Key difference : The 3-nitrophenyl group is at position 4 instead of 2, and the compound lacks a substituent at position 1. This positional isomerism may reduce steric hindrance and affect binding interactions in pharmacological contexts .

2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (CAS: 62721-95-3)

Core Structure Modifications

- 2-(Benzylsulfanyl)-4-phenyl-5,6,7,8-tetrahydroquinazoline (Compound Y020-0831)

Melting Points and Solubility

*Estimated based on butyl chain contribution. †Predicted using analogous structures.

Biological Activity

1-Butyl-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione is a compound belonging to the quinazoline family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory properties, supported by diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydroquinazoline core substituted with a butyl group and a nitrophenyl moiety. This unique arrangement is believed to contribute to its biological activities.

Anticancer Activity

Research has indicated that quinazoline derivatives exhibit significant anticancer activity. A study assessing various quinazoline compounds reported that certain derivatives demonstrated potent anti-proliferative effects against several cancer cell lines, including HepG-2 and MDA-MB-231. For instance, specific compounds showed IC50 values in the range of 22.76 to 22.94 µM against the A2780 cell line .

The anticancer activity of this compound may be attributed to its ability to inhibit key signaling pathways involved in tumor growth. Bioinformatics predictions have identified potential targets such as ERBB2 and AKT1 that could play roles in mediating these effects .

Antibacterial Activity

Quinazoline derivatives have also been explored for their antibacterial properties. In comparative studies, several quinazoline-based compounds exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives reported minimum inhibitory concentration (MIC) values as low as 0.008 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

Case Study: Antibacterial Screening

A focused study on the antibacterial efficacy of quinazoline derivatives revealed that compounds structurally similar to this compound showed promising results against resistant bacterial strains. The study highlighted the importance of structural modifications in enhancing antibacterial potency.

Anti-inflammatory Activity

The anti-inflammatory potential of quinazoline derivatives has been recognized in various studies. Compounds with similar structures have shown effectiveness in inhibiting pro-inflammatory cytokines and enzymes such as TNF-alpha and COX-2. For instance, certain derivatives demonstrated significant inhibition of IL-1β production in cellular models .

In Vitro Studies

In vitro assays have confirmed that compounds related to this compound can reduce inflammation markers significantly. These findings suggest a mechanism involving the modulation of inflammatory pathways.

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.